2-Methoxybenzenesulfonamide
Descripción
Contextualization within Sulfonamide Chemistry
2-Methoxybenzenesulfonamide, with the chemical formula C₇H₉NO₃S, is a member of the broader class of organic compounds known as sulfonamides. researchgate.net The defining feature of sulfonamides is the -SO₂NH₂ functional group, which is a cornerstone of many therapeutic agents. nih.gov The sulfonamide group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov The presence of the methoxy (B1213986) group (-OCH₃) at the ortho-position on the benzene (B151609) ring relative to the sulfonamide group in this compound provides specific electronic and steric properties that influence its reactivity and biological interactions. vulcanchem.com
The sulfonamide functional group is known for its ability to mimic p-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid. This mimicry is the basis for the antibacterial activity of many sulfonamide drugs. Furthermore, the sulfonamide moiety can act as a zinc-binding group, enabling it to interact with and inhibit metalloenzymes, a prominent example being carbonic anhydrase. smolecule.comtandfonline.com
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry is multifaceted. It is a crucial intermediate in the synthesis of more complex and pharmacologically active molecules. smolecule.com Its derivatives have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities.
One of the most notable applications of this compound is as a key starting material in the synthesis of Tamsulosin (B1681236). Tamsulosin is a selective α₁-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. The specific stereochemistry of Tamsulosin is critical for its pharmacological activity, and the synthesis often involves the use of chiral derivatives of this compound.
Beyond its role as a synthetic intermediate, research has explored the intrinsic biological activities of this compound and its closely related analogs. Studies have investigated its potential as a carbonic anhydrase inhibitor, which has implications for conditions like glaucoma and epilepsy. smolecule.comtandfonline.comtandfonline.com The exploration of its derivatives continues to be an active area of research in the quest for new therapeutic agents. nih.govacs.org
Physicochemical Properties of this compound
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | researchgate.net |
| Molecular Weight | 187.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 52960-57-3 | nih.gov |
| Appearance | White crystalline solid | |
| Melting Point | 193-194 °C | |
| XLogP3 | 0.1 | nih.gov |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods in organic chemistry, primarily involving the sulfonation of an appropriate precursor followed by amidation.
A common synthetic route starts with methoxybenzene (anisole). The key steps are:
Chlorosulfonation of Methoxybenzene: Methoxybenzene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring. The directing effect of the methoxy group favors substitution at the ortho and para positions.
Amidation: The resulting 2-methoxybenzenesulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide. This is a nucleophilic substitution reaction where ammonia displaces the chloride ion. smolecule.com
The reaction conditions, such as temperature and the ratio of reactants, are crucial for controlling the regioselectivity and maximizing the yield of the desired ortho-isomer.
Biological and Medicinal Chemistry Applications
The research into the biological and medicinal chemistry applications of this compound has primarily focused on its role as a synthetic intermediate and the activities of its derivatives.
Intermediate in Pharmaceutical Synthesis
As previously mentioned, the most prominent role of this compound is as a precursor in the synthesis of the drug Tamsulosin. The synthesis of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key chiral intermediate for Tamsulosin, often starts from a derivative of this compound. google.comgoogle.comwipo.int This underscores the industrial and pharmaceutical importance of this compound.
Biological Activities and Research Findings
While much of the research has been on its derivatives, studies have indicated that the core structure of this compound contributes to certain biological activities.
Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors. Research suggests that this compound can bind to the active site of carbonic anhydrase isoforms. smolecule.comtandfonline.com The sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to inhibition. smolecule.com This activity is the basis for the therapeutic use of some sulfonamides in glaucoma and other conditions. tandfonline.com
Antimicrobial and Anticancer Potential of Derivatives: Derivatives of this compound have shown promise in preclinical studies. For instance, chalcone (B49325) derivatives incorporating a methoxybenzenesulfonamide moiety have demonstrated potent cytotoxic activity against various human cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov Other studies have explored the antimicrobial properties of sulfonamide derivatives, with some showing activity against both Gram-positive and Gram-negative bacteria. nih.gov It is important to note that these activities are reported for derivatives and not necessarily for this compound itself.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNYQGIPARLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406267 | |
| Record name | 2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-57-3 | |
| Record name | 2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Methoxybenzenesulfonamide and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. These pathways often involve the introduction of a sulfonyl group onto a methoxybenzene (anisole) ring, followed by amidation.
A primary method for synthesizing benzenesulfonyl chlorides is through the chlorosulfonation of the corresponding benzene (B151609) derivative. google.com In the case of this compound, the process starts with methoxybenzene (anisole). The reaction of anisole (B1667542) with chlorosulfonic acid introduces a sulfonyl chloride group onto the benzene ring. google.comsmolecule.com The methoxy (B1213986) group, being an ortho-, para-director, influences the position of the incoming sulfonyl chloride group.
In some synthetic routes for derivatives, N-acetylation is employed as a protective measure before chlorosulfonation. This prevents unwanted side reactions and can help direct the sulfonation to the desired position, often para to the methoxy group, due to the steric bulk of the acetyl group. For instance, N-acetylated intermediates can be treated with chlorosulfonic acid, sometimes in a solvent like dichloromethane, at controlled temperatures. google.com
A two-step process has also been described where a substituted benzene is first reacted with sulfuric acid and phosphorus oxychloride to produce the 4-substituted-benzenesulfonyl chloride. google.com
Following the formation of the sulfonyl chloride, the next step is typically amidation to form the sulfonamide. smolecule.com This is commonly achieved by reacting the sulfonyl chloride with ammonia (B1221849). google.comsmolecule.com The reaction can be carried out by treating the sulfonyl chloride intermediate with aqueous ammonia. In some procedures, the reaction mixture from the chlorosulfonation step is directly quenched in an ice and aqueous ammonia solution, which converts the newly formed sulfonyl chloride to the sulfonamide in a single step, improving efficiency. google.com This direct conversion avoids the isolation of the sulfonyl chloride intermediate. google.com
The amidation of sulfonyl fluorides, which are more stable than sulfonyl chlorides, has also been explored as a route to sulfonamides. amazonaws.com Catalytic methods have been developed for the amidation of sulfonyl fluorides and fluorosulfates, sometimes using additives like 1-hydroxybenzotriazole (B26582) (HOBt) and silicon-based reagents to facilitate the reaction. amazonaws.com
Derivatives of this compound can be synthesized from specific precursors like 5-acetonyl-2-methoxybenzene. This precursor is used in the synthesis of tamsulosin (B1681236), a pharmaceutical agent. srdpharma.com The synthesis of 5-acetonyl-2-methoxybenzenesulfonamide itself involves a two-step process starting from a substituted benzene precursor. This includes chlorosulfonation followed by amidation.
The synthesis of a key intermediate for tamsulosin, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, can start from 5-acetonyl-2-methoxybenzenesulfonamide. googleapis.com A common route involves converting the keto group of 5-acetonyl-2-methoxybenzenesulfonamide into an oxime, which is then reduced to the corresponding amine. googleapis.comgoogle.com For example, 5-acetonyl-2-methoxybenzenesulfonamide can be reacted with hydroxylamine (B1172632) hydrochloride to form 5-(2-hydroxyiminopropyl)-2-methoxybenzenesulfonamide. google.com This oxime is then reduced, for instance, using hydrogen gas with a Raney nickel catalyst, to yield 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. google.com
Another synthetic approach starts from D-alanine and methoxybenzene, proceeding through a Friedel-Crafts reaction to eventually yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. google.com
Amidation Processes
Enantioselective Synthesis and Chiral Resolution Techniques
For certain applications, particularly in pharmaceuticals, obtaining a single, optically pure enantiomer of a chiral derivative of this compound is crucial. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
The synthesis of enantiomerically pure derivatives, such as (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is of significant interest. One method to achieve this is through kinetic resolution, where a racemic mixture is reacted with a chiral resolving agent, such as D- or L-tartaric acid, to selectively react with one enantiomer, allowing for their separation. This method can yield enantiomeric purities greater than 99.9%.
Chemoenzymatic methods offer another route to high enantiopurity. These methods utilize biocatalysts like alcohol dehydrogenases (ADHs) or amine transaminases (ATAs). For instance, a ketone intermediate can be enantioselectively reduced using an ADH to produce the desired (R)-alcohol with over 99% enantiomeric excess (ee).
Catalytic enantioselective synthesis of N-C axially chiral sulfonamides has also been explored, for example, through palladium-catalyzed N-allylation reactions. nih.gov
A widely used technique for resolving racemic mixtures is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form a pair of diastereomeric salts. googleapis.comgoogle.com These diastereomers have different physical properties, most notably their solubility in a given solvent system, which allows for their separation. unchainedlabs.com
For the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, D-tartaric acid is a commonly used resolving agent. google.com The process involves reacting the racemic amine with D-tartaric acid to form a mixture of diastereomeric salts. google.com The differing solubilities of these salts in a chosen solvent system allow for the separation of one diastereomer by crystallization. google.comunchainedlabs.com The choice of solvent is critical and is often a mixture of an alcohol (like methanol (B129727), ethanol, or propanol) and a polar solvent such as dimethylformamide. google.com
After separating the desired diastereomeric salt, it is treated with a base, such as sodium hydroxide (B78521), to neutralize the acid and regenerate the free, optically pure amine. googleapis.comgoogle.com The resolving agent, like D-tartaric acid, can often be recovered from the aqueous layer and recycled. google.com This process can be repeated to improve the optical purity, with some methods achieving over 99.5% purity. google.com
Data Tables
Table 1: Synthetic Reactions and Conditions
| Reaction Type | Starting Material | Reagents | Product | Key Conditions | Yield | Reference |
| Chlorosulfonation & Amidation | N-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]acetamide | Chlorosulfonic acid, Dichloromethane, Aqueous Ammonia | N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide | -30°C to +30°C for chlorosulfonation, direct quench in ammonia solution | Up to 96% | google.com |
| Amidation | 4-R-benzenesulfonyl chloride | Ammonia | 4-R-benzenesulfonamide | Aqueous medium | Not specified | google.com |
| Oxime Formation | 5-acetonyl-2-methoxybenzenesulfonamide | Hydroxylamine hydrochloride, Triethylamine, Methanol | 5-(2-hydroxyiminopropyl)-2-methoxybenzenesulfonamide | Room temperature, 5 hours | Not specified | google.com |
| Oxime Reduction | 5-(2-hydroxyiminopropyl)-2-methoxybenzenesulfonamide | Raney nickel, Hydrogen | 5-(2-aminopropyl)-2-methoxybenzenesulfonamide | Room temperature, 4 kg hydrogen pressure, 8 hours | Not specified | google.com |
Table 2: Chiral Resolution of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide
| Resolving Agent | Racemic Compound | Solvent System | Key Steps | Outcome | Reference |
| D-Tartaric Acid | (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | Alcoholic solvents (e.g., methanol, ethanol) with 5-20% polar solvent (e.g., dimethylformamide) | 1. Formation of diastereomeric salts. 2. Separation of salts based on solubility. 3. Treatment with alkali to regenerate the pure enantiomer. | Optically pure (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with >99.9% purity. | google.com |
| D-(-) Mandelic Acid | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | Methanol and Water (9.5:0.5 v/v) | Dissolving the compound and adding the resolving agent at 65°C, maintained for 6 hours. | Not specified | google.com |
Production of Optically Pure Enantiomers
Advanced Synthetic Strategies and Novel Approaches
Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental sustainability. For the synthesis of sulfonamides and their derivatives, advanced strategies are being developed that offer advantages over traditional methods. These include the use of novel catalytic systems and energy sources to drive reactions.
Zirconium-based catalysts are emerging as powerful tools in organic synthesis for their ability to facilitate reductive cleavage and functionalization reactions. A notable advanced strategy involves the zirconium-catalyzed reductive cleavage of carbon-heteroatom bonds (C-O, C-N, C-S). organic-chemistry.org This approach often utilizes a tethered alkene as a traceless directing group, which, in conjunction with a catalyst like that generated from Schwartz's reagent, can enable the cleavage of otherwise stable bonds. organic-chemistry.orgscispace.com
While direct zirconium-catalyzed reductive sulfonamidation to form this compound is not yet a widely documented standard procedure, the principles underlying zirconium catalysis are highly relevant for novel transformations of sulfonamides. For instance, research by the Streuff group has demonstrated that zirconium catalysis can achieve the remote defunctionalization of alkenes, cleaving C-N and C-S bonds through a process of hydrometalation followed by β-elimination. organic-chemistry.orgweebly.com Another related development is the titanium-catalyzed reductive α-desulfonylation, which showcases the utility of early transition metals in manipulating sulfonyl-containing groups. weebly.com These methodologies represent a frontier in catalytic strategies that could potentially be adapted for novel synthetic or derivatization pathways involving this compound, moving beyond classical approaches. scispace.com
Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. This method offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating. The synthesis of sulfonamides is particularly amenable to this technology.
A general and efficient method involves the direct reaction of sulfonic acids or their sodium salts with amines under microwave irradiation, providing the desired sulfonamides in high yields. acs.org This one-pot approach is noted for its good functional group tolerance. acs.org In studies on related sulfonamide derivatives, microwave irradiation has been successfully employed to synthesize various 1,3,5-trisubstituted pyrazolines bearing a benzenesulfonamide (B165840) moiety. nih.gov The typical conditions for these transformations involve heating the reactants in a suitable solvent, such as ethanol, in a sealed vessel under microwave irradiation at temperatures around 200°C for short durations, often between 5 to 15 minutes. nih.govnih.gov For certain halogenated derivatives, microwave assistance has been shown to decrease reaction times by as much as 40%. These findings underscore the potential of microwave technology as a rapid and efficient method for the synthesis of this compound and its derivatives.
Zirconium-Catalyzed Reductive Sulfonamidation
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its key functional groups: the sulfonamide (-SO₂NH₂), the methoxy (-OCH₃) group, and the aromatic benzene ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The this compound scaffold can undergo oxidation at several positions, depending on the specific substituents present on the molecule and the oxidizing agent used. While the core sulfonamide group is generally stable to oxidation, other functional groups introduced onto the ring or its side chains can be readily oxidized. For example, in derivatives containing an alcohol, oxidation can provide corresponding aldehydes or ketones. The use of 2-iodoxybenzoic acid (IBX) has been effective in oxidizing a primary alcohol on a related phenoxy-scaffold to the corresponding aldehyde with high yield. rsc.orgrsc.org Under more forceful conditions with strong oxidizing agents, the methoxy group itself could potentially be oxidized to a hydroxyl or carbonyl group. evitachem.com
| Starting Material Derivative | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| 2-(2-ethoxyphenoxy)ethane-1-ol (Related Phenoxy Scaffold) | 2-Iodoxybenzoic acid (IBX) | Aldehyde | rsc.orgrsc.org |
| N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide | Strong oxidizing agents | Hydroxyl or Carbonyl (from Methoxy) | evitachem.com |
Reduction reactions are commonly used to transform derivatives of this compound, particularly those containing carbonyl groups. The ketone functionality is a frequent target for reduction to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this transformation, effectively reducing ketone groups on side chains attached to the this compound core. rsc.orgrsc.org This reaction is typically performed in a protic solvent like methanol at temperatures ranging from 0°C to room temperature and proceeds with high yield. rsc.org
| Starting Material Derivative | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| N-(tert-butyl)-2-methoxy-5-(2-oxopropyl)benzenesulfonamide | Sodium borohydride (NaBH₄) | Secondary Alcohol | rsc.org |
| 5-Acetonyl-2-methoxybenzene sulfonamide | Reducing agents (e.g., NaBH₄, LiAlH₄) | Hydroxyl group (from oxopropyl) |
Substitution reactions are a cornerstone for the derivatization of this compound. The nitrogen atom of the sulfonamide group is a key site for such modifications. It can act as a nucleophile, allowing for N-alkylation to produce a wide array of N-substituted sulfonamides. nih.gov This has been demonstrated through the synthesis of a series of N-alkylated derivatives, including N-methyl, N-propyl, and N-butyl analogs. nih.gov Furthermore, the sulfonamide group as a whole can potentially undergo nucleophilic substitution under specific conditions. smolecule.com On halogenated analogs, such as N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, the chlorine atoms on the benzene ring can be displaced by various nucleophiles, offering another route for derivatization. evitachem.com
| Reaction Type | Reagent(s) / Nucleophile | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides | N-Alkyl-2-methoxybenzenesulfonamides | nih.gov |
| Nucleophilic Substitution | Amines, Thiols | N-butyl-2-methoxy-3,4-disubstituted-benzenesulfonamides | evitachem.com |
| Nucleophilic Substitution | General Nucleophiles | Derivatives with substituted sulfonamide group | smolecule.com |
Structure Activity Relationship Sar Studies
Modulations of the Sulfonamide Moiety
The sulfonamide group is a critical pharmacophore, often involved in key interactions with biological targets. researchgate.net Modifications to this moiety, such as N-alkylation or N-arylation, can significantly impact a compound's activity.
N-alkylation of the sulfonamide nitrogen in a related bis-aryl sulfonamide series led to a progressive decrease in bioactivity with increasing alkyl chain length. nih.gov Compounds with alkyl chains longer than a pentyl group were found to be completely inactive. nih.gov In contrast, N-alkynyl derivatives with a similar carbon chain length retained significant activity, suggesting the potential for beneficial π-π interactions. nih.gov The sulfonamide linker has been identified as a critical component for the activity of certain PPARγ-targeted antidiabetics. nih.gov
| Modification Type | Observation | Potential Implication |
| N-Alkylation | Activity decreases with increasing chain length | Steric hindrance may disrupt binding |
| N-Alkynylation | Activity retained compared to N-alkylation | π-π interactions may be favorable for binding |
| Linker Replacement | Replacing sulfonamide with amide leads to loss of activity | Sulfonamide group is crucial for target interaction |
Substituent Effects on the Benzene (B151609) Ring
The nature and position of substituents on the benzene ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity.
The methoxy (B1213986) group at the ortho position of 2-methoxybenzenesulfonamide is a key structural feature. smolecule.com Its electron-donating nature influences the electron density of the aromatic ring. SAR studies on bis-aryl sulfonamides have highlighted the importance of methoxy substituents. The removal or relocation of a methoxy group at the 2-position resulted in a complete loss of activity, underscoring its critical role in bioactivity. nih.gov In a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, a methoxy group was found to be detrimental at a specific position for all but one cell line, indicating that its contribution is highly context-dependent. tandfonline.com
The introduction of halogens and other functional groups onto the benzene ring can significantly alter a compound's activity profile. In a series of benzenesulfonamide (B165840) derivatives, the introduction of a bromine atom at the 5-position was a common modification in the synthesis of anticonvulsant agents. tandfonline.com For example, 5-Bromo-2-methoxy-N-(2-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benenesulfonamide was synthesized and evaluated for its anticonvulsant properties. tandfonline.com
In another study on bis-aryl sulfonamides, replacing a 4-chloro substituent with a larger bromo group retained activity, while the introduction of a 4-nitro or 4-amino group led to inactive compounds, suggesting a preference for hydrophobic substituents at this position. nih.gov The introduction of a chlorine atom to a pyrazine-based sulfonamide series was explored to evaluate the effect of increased lipophilicity on anti-infective activity. nih.gov
| Substituent | Position | Observed Effect on Activity | Reference Compound Series |
| Bromo | 5 | Used in synthesis of anticonvulsant derivatives | Thiazolidinone derivatives tandfonline.com |
| Bromo | 4 | Retained activity | Bis-aryl sulfonamides nih.gov |
| Nitro | 4 | Inactive | Bis-aryl sulfonamides nih.gov |
| Amino | 4 | Inactive | Bis-aryl sulfonamides nih.gov |
| Chloro | 6 (on pyrazine) | Investigated for effect on anti-infective activity | N-(pyrazin-2-yl)benzenesulfonamides nih.gov |
Methoxy Group Modifications
Side Chain Derivatization and Conformational Analysis
Derivatization of side chains attached to the core this compound structure allows for the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of N-[6-indazolyl]arylsulfonamides involved the coupling of an amine with arylsulfonyl chlorides, leading to compounds with significant antiproliferative activity. nih.gov One of the active compounds identified was N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide. nih.gov
Conformational analysis reveals the three-dimensional arrangement of atoms in a molecule, which is critical for its interaction with biological targets. The introduction of substituents can influence the preferred conformation. In N-substituted 4-methoxybenzenesulfonamides, the dihedral angle between the two benzene rings was observed to increase with the introduction of an electron-donating group at the para position of the aniline (B41778) ring, while an electron-withdrawing group caused a decrease. nih.gov The molecules were also found to be twisted at the S-N bond. nih.gov
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into the relationship between molecular structure and biological activity. kallipos.grethernet.edu.et These methods, which include quantum mechanics and classical mechanics approaches, allow for the study of molecular properties and interactions. kallipos.gr
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of benzenesulfonamide-fluoroquinolone hybrids, QSAR analysis revealed a linear correlation between antibacterial activity and electronic and steric parameters, suggesting that small, electron-donating groups would enhance activity against Gram-positive bacteria. nih.gov In another study on benzenesulfonamide analogs as carbonic anhydrase II inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop predictive models for designing novel inhibitors. nih.gov These models can guide the synthesis of new compounds with improved potency. nih.gov
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanisms
The biological activities of 2-methoxybenzenesulfonamide and its derivatives are often rooted in their ability to inhibit specific enzymes crucial for various physiological and pathological processes. The sulfonamide moiety is a key pharmacophore that enables these interactions.
Carbonic Anhydrase Inhibition and Isoform Selectivity
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.comtandfonline.com Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com These enzymes are involved in numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion. tandfonline.com
The inhibitory mechanism of sulfonamides involves the coordination of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. rsc.orgdzif.de This binding event displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity, thereby blocking the enzyme's function. rsc.org X-ray crystallographic studies of N-methoxy-benzenesulfonamide in complex with human carbonic anhydrase II (hCA II) have provided detailed insights into this binding mode, confirming the interaction with the active site zinc ion. asm.orgwho.int
Derivatives of benzenesulfonamide (B165840) have been investigated for their inhibitory activity against various CA isoforms. tandfonline.comresearchgate.net Selectivity is a critical factor, as off-target inhibition of widely distributed isoforms like hCA II can lead to undesired effects, while inhibition of tumor-associated isoforms like hCA IX and hCA XII is a key strategy in anticancer drug design. tandfonline.comdzif.deresearchgate.net Research has focused on designing derivatives that achieve selective inhibition of these cancer-related, membrane-bound isoforms over the cytosolic off-target enzymes. tandfonline.comresearchgate.net
| Compound/Derivative Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Notes |
| Benzenesulfonamide-thiazolidinone derivatives | hCA II, hCA IX | Low nanomolar range | Designed as dual inhibitors, showing high potency. tandfonline.com |
| Sulfonate-tailed benzenesulfonamides | hCA II, hCA IX, hCA XII | Kᵢ range: 0.9–459.4 nM | Designed for membrane impermeability to selectively target extracellular CAs. researchgate.net |
| N-methoxy-benzenesulfonamide | hCA II | N/A (structural study) | Crystal structure (PDB: 3T5Z) confirms binding to the active site zinc ion. asm.orgwho.int |
| E7070 (sulfonamide anticancer agent) | hCA I, hCA II, hCA IX | Potent inhibition | Demonstrates activity against both cytosolic and tumor-associated isoforms. |
Tubulin Polymerization Inhibition
Certain derivatives of methoxybenzenesulfonamide have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in mitosis (cell division). nih.gov Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death), making them effective anticancer agents. nih.gov
Research has shown that sulfonamide derivatives can act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. This interaction disrupts the assembly of microtubules. One notable example is the sulfonamide E7010, which contains a 4-methoxybenzenesulfonamide (B72560) moiety and has demonstrated antitumor activity by inhibiting tubulin polymerization. nih.gov The development of novel aryl sulfonamides targeting the colchicine site is an active area of research, as compounds binding to this site may evade the multidrug resistance mechanisms associated with inhibitors that target the taxane (B156437) and vinca (B1221190) sites.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse at cholinergic synapses. Inhibition of AChE increases the levels and duration of action of acetylcholine, a strategy used in the treatment of conditions like Alzheimer's disease, where there is a loss of cholinergic neurons.
The benzenesulfonamide scaffold has been utilized to develop inhibitors of cholinesterases (both AChE and Butyrylcholinesterase, BChE). Structural studies have been performed on complexes of AChE with methoxy-benzenesulfonamide derivatives, such as the crystal structure of Mus musculus AChE with N-(2-Diethylamino-ethyl)-3-methoxy-benzenesulfonamide, providing insight into the binding interactions. The screening of various N-substituted sulfamoyl derivatives has identified compounds with inhibitory potential against AChE.
| Derivative | Target Enzyme | IC₅₀ Value | Reference Standard |
| N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide | AChE | 82.93 ± 0.15 µM | Eserine (IC₅₀ = 0.04 ± 0.0001 µM) |
| 2-Oxoindoline derivative (8i) | AChE | 0.39 µM | Tacrine, Donepezil |
| 2-Oxoindoline derivative (8i) | BChE | 0.28 µM | Tacrine, Donepezil |
Enzyme Inhibition in Peptidoglycan Formation
Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection. The biosynthesis of peptidoglycan involves a series of enzymatic steps, many of which occur in the cytoplasm, making them potential targets for antibiotics.
The sulfonamide class of compounds has been reported to interfere with peptidoglycan synthesis by inhibiting Mur ligases (e.g., MurB, MurD, MurE, MurF). rsc.org These ATP-dependent enzymes are responsible for the sequential addition of amino acids to form the UDP-MurNAc-pentapeptide precursor of peptidoglycan in the cytoplasm. umd.edunih.gov For instance, sulfonamide derivatives have been specifically designed as transition-state analogue inhibitors of MurD and MurE. mdpi.comnih.gov These inhibitors often work by competitively binding at the substrate site, such as the D-glutamic acid binding site of MurD. pharmacy180.com While research has focused on various sulfonamide structures, the general mechanism of inhibiting these essential Mur ligases presents a pathway for the antibacterial action of this chemical class, distinct from the more widely known DHPS inhibition. rsc.orgumd.edu
Molecular Target Interactions
The inhibitory activities of this compound and its derivatives are defined by specific interactions at the molecular level with their biological targets.
Carbonic Anhydrases: The primary interaction is the coordination bond formed between the nitrogen atom of the sulfonamide group and the catalytic Zn²⁺ ion in the enzyme's active site. rsc.orgasm.org This interaction is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and the backbone NH of the amino acid residue Thr199, anchoring the inhibitor within the active site. asm.org
Dihydropteroate Synthase (DHPS): The interaction is based on molecular mimicry. The sulfonamide moiety acts as a structural analogue of the natural substrate, PABA. umd.edupharmacy180.com This allows it to bind to the PABA-binding pocket of the DHPS enzyme, competitively blocking the substrate from accessing the active site and thus preventing the synthesis of folic acid. umd.edupreprints.org
Tubulin: For sulfonamide derivatives that inhibit tubulin polymerization, the molecular interaction occurs at the colchicine binding site on the β-tubulin subunit. Molecular docking studies suggest that the methoxybenzenesulfonamide portion of these inhibitors fits into specific pockets within this site, disrupting the protein's conformation and preventing its assembly into functional microtubules.
Mur Ligases: In the case of peptidoglycan synthesis enzymes like MurD, sulfonamide inhibitors designed as transition-state analogues bind across multiple domains of the enzyme. pharmacy180.com For example, naphthalene-N-sulfonyl-D-glutamic acid inhibitors have their D-glutamic acid portion occupying the substrate binding site in the C-terminal domain, while the naphthalene (B1677914) ring is positioned in a cleft between the three domains of the enzyme. pharmacy180.com
Protein-Protein Interaction Disruption (e.g., MYC oncogene, WDR5)
Cellular Pathway Modulation
Derivatives of this compound exhibit significant anticancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation across various cancer cell lines. Apoptosis can be triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. frontiersin.orgarchivesofmedicalscience.com The intrinsic pathway involves the release of mitochondrial proteins like cytochrome c, which activates a cascade of enzymes called caspases that execute cell death. frontiersin.orgnih.gov
Studies show that certain sulfonamide derivatives can induce apoptosis in cancer cells, though the precise mechanisms can vary. smolecule.com For example, 2-methoxyestradiol (B1684026), a related compound, induces apoptosis in ovarian cancer cells by activating both intrinsic and extrinsic pathways, leading to the activation of caspases-3, -8, and -9. nih.gov The inhibition of cell proliferation is a direct consequence of these apoptotic and cell cycle-modulating effects. The cytotoxic effects of some derivatives have been quantified, with IC50 values demonstrating their effectiveness in halting cancer cell growth. aacrjournals.org
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled progression through this cycle. oncotarget.com Many anticancer agents function by causing cell cycle arrest at specific checkpoints, such as the G2/M transition, which prevents the cell from entering mitosis. oncotarget.commedsci.org
Several compounds containing the methoxybenzenesulfonamide structure have been shown to induce G2/M phase cell cycle arrest. scispace.comulaval.ca For example, the sulfonamide antitumor agent E7010 causes a dose-dependent increase in the percentage of mitotic cells, which is indicative of an arrest in this phase. aacrjournals.org This effect is often achieved by interfering with the formation or function of microtubules, which are essential components of the mitotic spindle. aacrjournals.orgwikipedia.org The inhibition of tubulin polymerization is a key mechanism for many sulfonamide-based anticancer agents, leading to the halt of cell division and subsequent apoptosis. aacrjournals.orgresearchgate.netnih.gov Flow cytometry analysis is a common method used to confirm that treatment with these compounds leads to an accumulation of cells in the G2/M phase. medsci.org
Inflammation is a critical process in many diseases, including cancer. mdpi.com The benzenesulfonamide class of compounds, including those with a 2-methoxy substitution, has been investigated for anti-inflammatory properties. smolecule.comontosight.ai This activity is believed to occur through the modulation of inflammatory pathways and the production of signaling molecules called cytokines. ontosight.ai For example, purinergic P2 receptors, which can be modulated by this compound derivatives, are expressed on nearly all immune cells and play roles in converting extracellular danger signals into inflammatory or anti-inflammatory responses. nih.gov The P2X7 receptor, for instance, can promote pro-inflammatory signaling, while P2Y receptors can be involved in both pro- and anti-inflammatory responses. nih.gov The ability of this compound derivatives to target these receptors suggests a mechanism for modulating cytokine release and inflammatory pathways. ontosight.ai
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, cause significant damage to cell structures, leading to cell death. nih.govjcancer.org Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase ROS production. nih.govnih.gov
Several anticancer compounds exert their effects by inducing the generation of ROS. mdpi.comnih.gov The estrogen metabolite 2-methoxyestradiol, for example, potently induces ROS generation and apoptosis in various cancer cell lines, including ovarian and neuroblastoma cells. nih.govnih.gov This increase in ROS can lead to the activation of apoptotic pathways. nih.govmdpi.com The generation of ROS is often linked to mitochondrial activity, as the electron transport chain is a major site of ROS production. nih.govdovepress.com By disrupting mitochondrial function or other cellular processes, this compound derivatives can potentially elevate ROS to cytotoxic levels, selectively killing cancer cells while sparing normal cells. nih.govnih.gov
Pharmacological and Therapeutic Research
Anticancer and Antitumor Potential
The exploration of 2-methoxybenzenesulfonamide derivatives has revealed promising results in the field of oncology. These compounds have shown efficacy against several cancer cell lines and exhibit mechanisms of action that are crucial for cancer treatment.
Efficacy Against Specific Cancer Cell Lines
Research has demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines.
Glioblastoma: 2-methoxyestradiol (B1684026) (2ME2), a microtubule inhibitor, has shown potent anti-glioblastoma (GBM) activity in preclinical models. nih.gov Studies indicate that its effectiveness is influenced by the PTEN status of the tumor cells, with greater antitumor activity observed in GBM cells with normal PTEN function. nih.gov In orthotopic brain tumor models, 2ME2 significantly improved median survival in mice with PTEN-positive GBM tumors. nih.gov Extracts from the sea cucumber Holothuria scabra, which contain triterpene glycosides, have also demonstrated strong cytotoxic effects against human glioblastoma cell lines A172 and U87MG. ffhdj.com
Leukemia: A series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, including a this compound compound (11h), have been identified as potent inhibitors of BRD4, a protein implicated in acute myeloid leukemia (AML). nih.gov These compounds showed strong anti-proliferative effects against human leukemia cell lines like MV4-11. nih.gov Some of these derivatives were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. nih.gov
Breast Cancer: Derivatives of benzenesulfonamide (B165840) have been explored for their activity against breast cancer. nih.gov For instance, N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has shown efficacy against the MCF-7 breast cancer cell line. vulcanchem.com Additionally, certain azo-based sulfonamides have exhibited higher inhibitory activity against the MCF-7 cell line than the standard drug doxorubicin. chemmethod.com The cytotoxic effects of some of these compounds are attributed to the induction of apoptosis. vulcanchem.comchemmethod.com
Colorectal Cancer: While direct studies on this compound and colorectal cancer are limited in the provided results, a related sulfonamide, E7010, has demonstrated antitumor activity against colon 38 carcinoma in mice. researchgate.net
Prostate Cancer: Methoxyflavone analogs have shown cytotoxic activity against PC3 prostate cancer cell lines. mdpi.com
The table below summarizes the anticancer activity of some this compound derivatives against various cancer cell lines.
| Derivative Name | Cancer Cell Line | Observed Effect | Reference |
| 2-methoxyestradiol (2ME2) | Glioblastoma (GBM) | Potent anti-GBM activity, particularly in PTEN-positive cells. nih.gov | nih.gov |
| N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11h) | Acute Myeloid Leukemia (MV4-11) | Potent BRD4 inhibitor with strong anti-proliferative effects. nih.gov | nih.gov |
| N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide | Breast Cancer (MCF-7) | Efficacious, inducing apoptosis. vulcanchem.com | vulcanchem.com |
| Azo-based sulfonamides | Breast Cancer (MCF-7) | Higher inhibition activity than doxorubicin. chemmethod.com | chemmethod.com |
| E7010 | Colon Carcinoma (Colon 38) | Inhibited tumor growth in mice. researchgate.net | researchgate.net |
| Methoxyflavone analogs | Prostate Cancer (PC3) | Exerted strong cytotoxicity. mdpi.com | mdpi.com |
Antivascular and Antimitotic Activities
A key mechanism behind the anticancer potential of some this compound derivatives is their ability to interfere with cellular processes essential for tumor growth, such as cell division and blood vessel formation.
Tricyclic analogues of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide have been synthesized and evaluated for their biological activities. researchgate.netnih.govacs.org These compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.netnih.govacs.org By disrupting microtubule formation, these agents block the cell cycle in the G2/M phase, leading to mitotic arrest. researchgate.netnih.govacs.org
Furthermore, these analogues have demonstrated significant antivascular properties, including the inhibition of cell migration, invasion, and endothelial tube formation, which are crucial steps in angiogenesis, the process by which tumors develop their own blood supply. nih.govacs.org
Hypoxic Tumor Targeting
Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a major factor in cancer progression and treatment resistance. Certain benzenesulfonamide derivatives have been designed to selectively target hypoxic tumors. These compounds often act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is highly overexpressed in hypoxic tumors and plays a crucial role in tumor cell survival and metastasis. nih.gov By inhibiting CA IX, these derivatives can disrupt the tumor's ability to adapt to the hypoxic environment, making them more susceptible to treatment.
Antimicrobial and Antibacterial Activities
In addition to their anticancer properties, this compound derivatives have also been investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains.
Against Gram-Positive Bacteria
Derivatives of this compound have shown notable activity against various Gram-positive bacteria.
Methicillin-Resistant Staphylococcus aureus (MRSA): The emergence of MRSA has created a pressing need for new antimicrobial agents. physio-pedia.com Several studies have focused on the development of sulfonamide derivatives to combat this pathogen. tandfonline.com For instance, N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides have been investigated for their activity against MRSA. tandfonline.com While some derivatives showed moderate activity, others, when combined with other chemical moieties like phenyltriazole, have demonstrated the potential for dual-target action against MRSA. nih.gov Additionally, some novel sulfonamides have shown promising activity against MRSA biofilms. nih.gov
Staphylococcus aureus: A number of sulfonamide derivatives have been tested for their effectiveness against S. aureus. nih.gov Studies have shown that the introduction of certain chemical groups, such as an electron-withdrawing group, can significantly increase the antimicrobial activity of these compounds against S. aureus. nih.gov
Streptococcus pyogenes: While specific data on the activity of this compound against Streptococcus pyogenes is not detailed in the provided search results, the broader class of sulfonamides has historically been used to treat infections caused by this bacterium.
The table below summarizes the antibacterial activity of some this compound derivatives against Gram-positive bacteria.
| Derivative Name | Gram-Positive Bacteria | Observed Effect | Reference |
| N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides | Methicillin-Resistant Staphylococcus aureus (MRSA) | Investigated for anti-MRSA activity. tandfonline.com | tandfonline.com |
| Phenyltriazole-based sulfonamides | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potential for dual-target action and activity against biofilms. nih.gov | nih.gov |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | Strong inhibitory effect. nih.gov | nih.gov |
Against Gram-Negative Bacteria
The activity of this compound derivatives has also been evaluated against Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure.
Escherichia coli: Some aromatic disulfonamides, including a p-methoxybenzenesulfonamide derivative, have shown good activity against E. coli. tandfonline.com The length of the carbon chain between certain groups in these molecules appears to influence their antibacterial activity. tandfonline.com
Pseudomonas aeruginosa: Research on the effectiveness of this compound derivatives against Pseudomonas aeruginosa is ongoing. While some sulfonamide derivatives have been tested, they have generally shown poor activity against this bacterium. tandfonline.com
Salmonella typhi: The emergence of extensively drug-resistant (XDR) Salmonella Typhi is a major public health concern. cdc.gov While research into this compound specifically for Salmonella typhi is not prominent in the search results, some new 2-amino-1,3,4-oxadiazole derivatives have shown significant anti-salmonella typhi activity. researchgate.net
The table below summarizes the antibacterial activity of some this compound derivatives against Gram-negative bacteria.
| Derivative Name | Gram-Negative Bacteria | Observed Effect | Reference |
| p-methoxybenzenesulfonamide N,N′-1,2-ethanediylbis | Escherichia coli | Good activity with a MIC of 100 μg/mL. tandfonline.com | tandfonline.com |
| Aromatic disulfonamides | Pseudomonas aeruginosa | Poor activity. tandfonline.com | tandfonline.com |
| 2-amino-1,3,4-oxadiazole derivatives | Salmonella typhi | Significant activity. researchgate.net | researchgate.net |
Anti-inflammatory Investigations
Derivatives of this compound have been a subject of interest in the search for new anti-inflammatory agents. Studies have explored how modifications to the basic structure can yield compounds with significant biological effects. For example, thiazolidinone derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov One study found that derivatives with a 4-hydroxy group on an associated phenyl ring showed more selective inhibition of COX-2 than the established drug celecoxib. nih.gov Similarly, other related compounds like 2-methoxy-4-vinylphenol (B128420) have been shown to exert anti-inflammatory effects by inhibiting inducible nitric oxidase synthase (iNOS) expression through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov
Table 2: Anti-inflammatory Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Key Finding | Mechanism Studied | Source |
|---|---|---|---|
| Thiazolidinone derivatives of benzenesulfonamide | Showed significant COX-2 inhibition; one derivative (with 4-hydroxy group) was more selective than celecoxib. | Selective inhibition of Cyclooxygenase-2 (COX-2). | nih.gov |
| 5-Formyl-2-methoxybenzenesulfonamide | Investigated for potential therapeutic properties, including anti-inflammatory activities. | Interaction with molecular targets like enzymes or receptors. | |
| 2-Methoxy-4-vinylphenol | Reduced production of LPS-induced NO and iNOS. | Induces Keap1 degradation, promotes Nrf2 nuclear translocation, enhances HO-1 expression, and leads to iNOS inhibition. | nih.gov |
Cardiovascular and Receptor-Mediated Applications
The this compound structure is integral to several drugs targeting cardiovascular and neuronal receptors.
A significant area of research has been the development of this compound derivatives as alpha-adrenergic receptor antagonists. google.com These compounds are designed to block the action of norepinephrine (B1679862) on alpha-adrenoceptors, which can be useful in treating conditions like hypertension and benign prostatic hyperplasia. google.comgoogle.com Structure-activity relationship studies have been crucial in optimizing these agents. For example, research into 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives found that modifying the alkylene chain between the central amino group and the benzene (B151609) ring was highly significant for activity. nih.gov Specifically, the compound 5-[2-[[2-(5-Fluoro-2-methoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide demonstrated both potent alpha-blocking activity and high selectivity. nih.gov Further synthesis of related acetonitrile (B52724) derivatives also yielded compounds with alpha-blocking activity comparable to the established alpha-blocker prazosin. nih.gov The R(-)-enantiomer of these compounds, such as in Tamsulosin (B1681236), is noted to have significant α-adrenergic blocking activity. wipo.int
Sulcardine (B1250963) (also known as HBI-3000), a derivative of this compound, has been identified as a novel anti-arrhythmic agent. nih.govnewdrugapprovals.org It functions as a multi-ion channel blocker, a mechanism that gives it potential efficacy against both atrial and ventricular arrhythmias. nih.govnewdrugapprovals.org
Research has shown that Sulcardine inhibits multiple cardiac ion channels, including the peak and late sodium currents (I(Na-Peak), I(Na-Late)), the L-type calcium current (I(Ca,L)), and the rapid delayed rectifier potassium current (I(Kr)). nih.gov In isolated guinea-pig ventricular myocytes, Sulcardine produced a reversible reduction in I(Na) and I(Ca,L), while the inward rectifier (I(K1)) and the slow delayed rectifier potassium currents (I(K)) were unaffected. nih.gov In guinea-pig papillary muscle preparations, it decreased the action potential amplitude (APA) and the maximum rate of depolarization (Vmax), while prolonging the action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP). nih.gov This profile suggests a comprehensive action on the heart's electrical cycle, offering potential for treating irregular heart rhythms. newdrugapprovals.orgwikipedia.org
Table 3: Electrophysiological Effects of Sulcardine on Guinea-Pig Ventricular Myocytes
| Ion Current | Effect | IC₅₀ Value | Source |
|---|---|---|---|
| Sodium Current (INa) | Reversible Reduction | 26.9 µmol/L | nih.gov |
| L-type Calcium Current (ICa,L) | Reversible Reduction | 69.2 µmol/L | nih.gov |
| Inward Rectifier Potassium Current (IK1) | Unaffected | N/A | nih.gov |
| Delayed Rectifier Potassium Current (IK) | Unaffected | N/A | nih.gov |
Gefapixant, also known as AF-219, is an orally active and selective antagonist of the P2X3 receptor, which is structurally derived from a sulfonamide base. medkoo.comnih.govnih.gov P2X3 receptors are ligand-gated ion channels located on sensory nerve fibers that are activated by extracellular adenosine (B11128) triphosphate (ATP). mdpi.comnih.gov The hypersensitization of these neurons is believed to be a key mechanism in the pathophysiology of refractory or unexplained chronic cough. medkoo.comersnet.org
By blocking the P2X3 receptor, Gefapixant inhibits the activation of these sensory nerves. mdpi.com Clinical research has investigated its efficacy in reducing cough frequency. A phase 2 study showed that AF-219 significantly reduced daytime cough frequency compared to a placebo. nih.goversnet.org Subsequent phase 2b trials with Gefapixant confirmed these findings, demonstrating a significant reduction in cough frequency at certain doses after 12 weeks of treatment. nih.gov These findings established P2X3 receptor antagonism as a promising therapeutic strategy for chronic cough. nih.gov
Table 4: Summary of Phase 2 Clinical Trial Findings for Gefapixant (AF-219) in Chronic Cough
| Study | Compound | Key Efficacy Finding | Source |
|---|---|---|---|
| Phase 2 Crossover Study | AF-219 | Daytime cough frequency fell from a mean of 37 coughs/hr to 11 coughs/hr with treatment. | nih.gov |
| Phase 2 Crossover Study | AF-219 | Daytime cough rate was reduced by 75% compared to placebo. | ersnet.org |
| Phase 2b Parallel-Group Study | Gefapixant (50 mg) | Significantly reduced cough frequency after 12 weeks compared with placebo. | nih.gov |
Anti-arrhythmic Efficacy (e.g., Sulcardine)
Other Potential Therapeutic Applications (e.g., Benign Prostatic Hyperplasia via Tamsulosin)
One of the most prominent therapeutic applications stemming from the this compound scaffold is the drug Tamsulosin. nih.gov It is widely used to treat the symptoms of benign prostatic hyperplasia (BPH), a non-cancerous enlargement of the prostate gland that can cause urinary problems. mayoclinic.orgmedlineplus.govclevelandclinic.org Tamsulosin is a selective alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A subtype, which is prevalent in the smooth muscle of the prostate and bladder neck. drugs.comresearchgate.net
Its mechanism of action involves relaxing these muscles, which alleviates the obstruction of urine flow. medlineplus.govclevelandclinic.org This leads to an improvement in symptoms such as urinary hesitancy, weak stream, and the feeling of incomplete bladder emptying. medlineplus.gov Clinical studies have demonstrated that Tamsulosin provides a small to moderate improvement in urinary symptoms and peak urine flow compared to a placebo in men with BPH. nih.gov The synthesis of the pharmacologically active (R)-enantiomer of Tamsulosin relies on a chiral intermediate, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, highlighting the direct lineage from the core compound. google.com
Table 5: Efficacy of Tamsulosin in Men with Benign Prostatic Hyperplasia (Relative to Placebo)
| Outcome Measure | Tamsulosin 0.4 mg | Tamsulosin 0.8 mg | Source |
|---|---|---|---|
| Mean Change in Boyarsky Symptom Score | -1.1 points (12% improvement) | -1.6 points (16% improvement) | nih.gov |
| Mean Change in Peak Urine Flow | +1.1 mL/sec | +1.1 mL/sec | nih.gov |
Preclinical and Clinical Research Landscape
In Vitro Studies and Assays
Derivatives of 2-methoxybenzenesulfonamide have been synthesized and evaluated for their cytotoxic and antiproliferative effects against various human cancer cell lines. Chalcone-sulfonamide hybrids, in particular, have demonstrated notable activity.
Research involving chalcone (B49325) hybrids synthesized from 5-Acetyl-2-methoxybenzenesulfonamide showed significant activity against multiple cancer cell lines. koreascience.kr One study reported that two compounds featuring a chlorophenylacryloyl moiety attached to a methoxybenzenesulfonamide backbone exhibited strong activity against K-562 leukemic, HCT-116 colon, LOX IMVI melanoma, and MCF-7 breast cancer cell lines, with GI50 values as low as 0.57 µM. nih.govresearchgate.net Specifically, chalcone hybrids designated as 17a , 17b , and 17c were highly active against the LOX IMVI melanoma cell line, with IC50 values of 0.34 µM, 0.73 µM, and 0.54 µM, respectively. researchgate.net Another derivative, 5-cinnamoyl-2-methoxybenzenesulfonamide , also showed a potent cytotoxic effect on K-562 leukemia cells, reducing cell viability to less than 10% at a 10 µM concentration. nih.gov
| Compound/Derivative | Cell Line | Assay Type | Value (µM) | Citation |
| Chalcone Hybrid 17a | LOX IMVI (Melanoma) | IC50 | 0.34 | researchgate.net |
| Chalcone Hybrid 17b | LOX IMVI (Melanoma) | IC50 | 0.73 | researchgate.net |
| Chalcone Hybrid 17c | LOX IMVI (Melanoma) | IC50 | 0.54 | researchgate.net |
| Chalcone Hybrid 8b | K-562 (Leukemia) | GI50 | 0.57 | researchgate.net |
| Chalcone Hybrid 8b | LOX IMVI (Melanoma) | GI50 | 1.28 | researchgate.net |
| 5-cinnamoyl-2-methoxybenzenesulfonamide | K-562 (Leukemia) | % Viability | <10% at 10 µM | nih.gov |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
The sulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Derivatives of this compound have been assessed for their inhibitory potential against several human carbonic anhydrase (hCA) isoforms.
One study synthesized a series of N-arylpyrazole derivatives and evaluated their inhibition profile against hCA I, hCA II, hCA IX, and hCA XII. nih.gov A specific derivative, N-{2-[4-(aminosulfonyl)phenyl]ethyl substituted phenyl-1H-pyrazole carboxamide with a 5-chloro-2-hydroxyphenyl substitution, showed moderate to weak inhibitory activity against the hCA XII isoform, with Kᵢ values in the range of 61.3–432.8 nM. nih.gov Other research on pyrazoline-based benzenesulfonamides also demonstrated potent inhibition against hCA I and hCA II, with inhibition constants (Kᵢ) ranging from 26.5 to 55.5 nM for hCA I and 18.9 to 28.8 nM for hCA II, values that were superior to the standard inhibitor acetazolamide. researchmap.jp
| Compound/Derivative | Enzyme Target | Assay Type | Value (nM) | Citation |
| Pyrazoline Benzenesulfonamide (B165840) 1 | hCA I | Kᵢ | 26.5 | researchmap.jp |
| Pyrazoline Benzenesulfonamide 1 | hCA II | Kᵢ | 18.9 | researchmap.jp |
| Pyrazoline Benzenesulfonamide 3 | hCA I | Kᵢ | 55.5 | researchmap.jp |
| Pyrazoline Benzenesulfonamide 3 | hCA II | Kᵢ | 28.8 | researchmap.jp |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl... | hCA XII | Kᵢ | 61.3 - 432.8 | nih.gov |
Kᵢ: Inhibition constant.
The antiproliferative activity of this compound derivatives has been investigated, particularly focusing on sulfamoylated steroids. These compounds have shown potent inhibition of both endothelial and cancer cell proliferation.
2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), a sulfamoylated derivative of 2-methoxyestradiol (B1684026), was identified as a potent inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, with an IC50 value of 0.05 µM. nih.govacs.org This compound also demonstrated significant antiproliferative activity against a panel of human cancer cell lines. aacrjournals.org The IC50 values for STX140 were 0.25 µM against MCF-7 (breast cancer), 0.27 µM against PC3 (prostate cancer), and 0.28 µM against A2780 (ovarian cancer) cells. aacrjournals.org The mechanism is believed to involve the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase. aacrjournals.orgmdpi.com
| Compound/Derivative | Cell Line | Assay Type | Value (µM) | Citation |
| 2-methoxyestradiol-3,17-O,O-bis-sulfamate | HUVEC (Endothelial) | IC50 | 0.05 | nih.govacs.org |
| 2-methoxyestradiol-3,17-O,O-bis-sulfamate | MCF-7 (Breast Cancer) | IC50 | 0.25 | aacrjournals.org |
| 2-methoxyestradiol-3,17-O,O-bis-sulfamate | A2780 (Ovarian Cancer) | IC50 | 0.28 | aacrjournals.org |
| 2-methoxyestradiol-3,17-O,O-bis-sulfamate | PC3 (Prostate Cancer) | IC50 | 0.27 | aacrjournals.org |
IC50: Half-maximal inhibitory concentration.
Based on available research, there is limited specific data on the effects of this compound or its direct derivatives on cell migration and invasion. While related sulfonamides have been studied in these contexts, dedicated research on the specified compound is not prominent in the reviewed literature.
The anti-angiogenic potential of this compound derivatives has been evaluated using endothelial tube formation assays, which model the formation of new blood vessels. The sulfamoylated derivative 2-methoxyestradiol-3,17-O,O-bis-sulfamate has shown potent inhibitory effects in these assays. nih.gov In a co-culture system using human dermal fibroblasts, this compound, at a concentration of 0.1 µM, almost completely abolished the formation of tubule structures by endothelial cells. nih.gov This finding suggests a strong anti-angiogenic potential for this class of derivatives, which complements their antiproliferative effects. nih.govnih.gov
Derivatives of this compound have been investigated for their antimicrobial properties against various bacterial strains. Research indicates that certain substitutions on the this compound scaffold can yield compounds with notable antibacterial activity.
One study investigated ten N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides against bacteria including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Among these, only the N-phenethyl derivative showed activity, with a Minimum Inhibitory Concentration (MIC) in the range of 312–625 µg/mL. nih.gov Other research has focused on simpler derivatives, such as 5-Formyl-2-methoxybenzenesulfonamide . This compound was reported to have significant antimicrobial activity, with specific MIC values determined for several common pathogens.
| Compound/Derivative | Bacterial Strain | Assay Type | Value (µg/mL) | Citation |
| 5-Formyl-2-methoxybenzenesulfonamide | Escherichia coli | MIC | 32 | |
| 5-Formyl-2-methoxybenzenesulfonamide | Staphylococcus aureus | MIC | 16 | |
| 5-Formyl-2-methoxybenzenesulfonamide | Pseudomonas aeruginosa | MIC | 64 | |
| N-phenethyl-5-[(2-chlorobenzylidene)amino]-... | MRSA | MIC | 312-625 | nih.gov |
MIC: Minimum Inhibitory Concentration.
Endothelial Tube Formation Assays
In Vivo Efficacy Models
In vivo models are indispensable for evaluating the therapeutic potential of new chemical entities in a living system before human trials. nih.gov Xenograft models, in particular, are a cornerstone of preclinical oncology research. nih.gov
Xenograft models, which involve the implantation of human cancer cells or patient-derived tumors into immunodeficient mice, are a standard for assessing the efficacy of novel cancer therapeutics. nih.govaltogenlabs.com Research into derivatives of this compound has utilized these models to establish in vivo activity.
A study focused on developing inhibitors for Bromodomain-containing protein 4 (BRD4), a target in acute myeloid leukemia (AML), synthesized and evaluated a series of compounds featuring the this compound structure. nih.gov Two notable compounds from this research, 11h (N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide) and 11r , demonstrated significant anti-proliferative activity against the MV4-11 AML cell line. nih.gov Compound 11r was further shown to inhibit key oncogenes, block the cell cycle at the G0/G1 phase, and induce apoptosis in these cells. nih.gov The in vivo efficacy of these compounds was also suggested through xenograft models, positioning them as potential lead compounds for further drug development. nih.govscilit.com
Table 1: In Vitro Activity of this compound Derivatives in AML
| Compound | Target Cell Line | IC₅₀ (μM) | Key Findings |
|---|---|---|---|
| 11h | MV4-11 | 0.78 | Effective for BRD4(1) binding and showed remarkable anti-proliferative activity. nih.gov |
| 11r | MV4-11 | 0.87 | Inhibited expression of c-Myc and CDK6, blocked cell cycle, and induced apoptosis. nih.gov |
Pharmacokinetic and Pharmacodynamic Evaluations
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is crucial in drug development. This includes assessing how it is metabolized and its bioavailability.
Metabolic stability is a compound's susceptibility to biotransformation, often evaluated using in vitro systems like liver microsomes, which contain high concentrations of cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net These enzymes are responsible for the metabolism of a majority of clinically used drugs. mdpi.com Assessing a compound's interaction with CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is critical to predict potential drug-drug interactions. mdpi.comnih.gov
Tamsulosin (B1681236), an α1-adrenergic receptor antagonist used for benign prostatic hyperplasia, contains the this compound moiety in its structure. drugs.comnih.gov Its metabolism is heavily mediated by cytochrome P450 enzymes in the liver. drugbank.com Specifically, CYP3A4 and CYP2D6 are the primary enzymes responsible for its breakdown into various metabolites. drugbank.com
Table 2: Metabolic Pathways of Tamsulosin
| Metabolizing Enzyme | Action | Resulting Metabolite |
|---|---|---|
| CYP3A4 | Deethylation | M-1 drugbank.com |
| CYP3A4 | Oxidative deamination | AM-1 drugbank.com |
| CYP2D6 | Hydroxylation | M-3 drugbank.com |
| CYP2D6 | Demethylation | M-4 drugbank.com |
| Unknown Enzyme | Hydroxylation | M-2 drugbank.com |
Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation, while half-life is the time required for the drug's concentration in the body to be reduced by half. hkmj.orgexplorationpub.com These parameters are fundamental to determining a drug's dosing regimen. askfilo.com
Table 3: Pharmacokinetic Parameters of Tamsulosin
| Parameter | Value / Description |
|---|---|
| Oral Bioavailability | ~90% absorption in fasted patients; increased by 30% with food. drugbank.com |
| Time to Max. Concentration (Tmax) | 4-5 hours (fasting); 6-7 hours (with food). drugbank.com |
| Protein Binding | 94%-99% (primarily to alpha-1-acid glycoprotein). drugbank.com |
| Half-Life | 11.5 - 15.6 hours. niksanpharmaceutical.co.in |
| Elimination | Primarily excreted in urine (76%) and feces (21%). drugs.com |
Metabolic Stability Assessments (In Vitro Metabolism, CYP450 Inhibition Screening)
Clinical Trial Investigations (Phases I, II, III for related compounds)
Clinical trials are the definitive method for evaluating the efficacy of a drug candidate in humans. Compounds incorporating the this compound structure have progressed through various phases of clinical investigation.
Gefapixant (formerly AF-219) is an orally active, selective P2X3 receptor antagonist that contains a this compound group. pnas.orgscispace.com It has been extensively studied for the treatment of refractory or unexplained chronic cough. nih.govatsjournals.org The rationale is that P2X3 receptors on airway sensory nerves can become hypersensitized, contributing to the cough reflex. scispace.com
Two pivotal Phase 3 clinical trials, COUGH-1 and COUGH-2, evaluated the efficacy of Gefapixant. atsjournals.org These large-scale, randomized, double-blind, placebo-controlled studies demonstrated that Gefapixant could significantly reduce cough frequency compared to placebo. nih.govatsjournals.org A meta-analysis of nine randomized clinical trials involving 2,980 patients found that a 45 mg twice-daily dose of Gefapixant reduced awake cough frequency by 17.6% and improved cough-specific quality of life. nih.gov Earlier dose-escalation studies had already suggested that doses of 30 mg and higher produced maximal improvements in cough frequency. ersnet.org
Table 4: Efficacy of Gefapixant in Refractory Chronic Cough (Phase III Data)
| Trial | Key Efficacy Endpoint | Result with Gefapixant (45 mg BID) vs. Placebo |
|---|---|---|
| COUGH-1 | Relative reduction in 24-hour cough frequency at 12 weeks | 18.5% greater reduction. nih.gov |
| COUGH-2 | Relative reduction in 24-hour cough frequency at 24 weeks | 14.6% greater reduction. nih.gov |
| Meta-Analysis | Reduction in awake cough frequency | 17.6% reduction. nih.gov |
| Meta-Analysis | Change in Leicester Cough Questionnaire score | 1.0-point improvement. nih.gov |
Advanced Non-Small Cell Lung Cancer (e.g., ABT-751)
Research into novel treatments for advanced non-small cell lung cancer (NSCLC) has explored various molecular targets. One such area of investigation involves compounds that disrupt microtubule formation, a critical process for cell division. ABT-751, a sulfonamide derivative, emerged as a compound of interest in this context. ontosight.ai
Detailed Research Findings: ABT-751, chemically known as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, is a sulfonamide that was investigated for its potential as an anticancer agent. ontosight.aidrugbank.comnih.gov It is important to note that ABT-751 contains a 4-methoxybenzenesulfonamide (B72560) moiety. ontosight.ai Preclinical studies demonstrated that ABT-751 has significant antitumor activity across a range of cancer cell lines, including those resistant to conventional chemotherapies. nih.gov The compound is an orally bioavailable, antimitotic agent that functions by inhibiting tubulin polymerization. nih.govmedchemexpress.com It binds to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics. medchemexpress.comselleckchem.com This action causes cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death). medchemexpress.comncats.io
Further preclinical research revealed that ABT-751 also possesses antivascular properties. nih.gov In a rat subcutaneous tumor model, a single dose was shown to induce a rapid and transient reduction in tumor perfusion. nih.gov At a cellular level, ABT-751 caused endothelial cell retraction and a significant loss of microtubules, suggesting that its antitumor effects may be partly due to the disruption of tumor blood vessels. nih.gov
Based on its promising preclinical profile, ABT-751 advanced into clinical trials for various solid tumors, including advanced non-small cell lung cancer. ontosight.aincats.iopharmgkb.org Phase II clinical studies were conducted to evaluate its efficacy in this patient population. ontosight.ai However, the development for indications including NSCLC, breast cancer, and colorectal cancer was ultimately discontinued. ncats.iospringer.com
Compound Profile: ABT-751
| Attribute | Details | References |
|---|---|---|
| Chemical Name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | ontosight.ainih.gov |
| Synonyms | E-7010, E 7010 | ontosight.aidrugbank.com |
| Therapeutic Class | Antineoplastic, Antimitotic | medchemexpress.comspringer.com |
| Mechanism of Action | Inhibits microtubule polymerization by binding to the colchicine site on β-tubulin; exhibits antivascular effects. | nih.govmedchemexpress.comselleckchem.com |
| Investigated Indication | Advanced Non-Small Cell Lung Cancer, Breast Cancer, Colorectal Cancer | ncats.iopharmgkb.org |
Benign Prostatic Hyperplasia (e.g., Tamsulosin)
The management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) often involves pharmacotherapy aimed at relaxing smooth muscle in the prostate and bladder neck. Tamsulosin is a key therapeutic agent in this class and is a derivative of This compound . nih.gov
Detailed Research Findings: Tamsulosin, with the chemical name (R)-5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide, is a selective alpha-1 adrenoceptor antagonist. nih.govdrugbank.com Its primary use is for treating the signs and symptoms of BPH. nih.govdrugs.com The underlying mechanism involves the blockade of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder. drugbank.comdrugs.com Tamsulosin exhibits a higher affinity for the α1A and α1D subtypes, which are predominant in the prostate, compared to the α1B subtype found in vascular smooth muscle. nih.govresearchgate.net This subtype selectivity allows it to effectively reduce urinary obstruction and relieve symptoms like hesitancy and weak stream with a lower incidence of cardiovascular effects like hypotension compared to less selective alpha-blockers. drugbank.comresearchgate.net
The therapeutic effect of tamsulosin is achieved by relaxing the prostatic and bladder neck muscles, thereby decreasing resistance to urinary outflow and improving urine flow. drugbank.comcambridge.org Research has shown that while drug therapy may not be as effective as surgery, it provides significant symptomatic relief. drugs.com For men with demonstrable prostatic enlargement and a risk of BPH progression, combination therapy with a 5α-reductase inhibitor and an α1-adrenergic blocker like tamsulosin has been shown to be more effective than monotherapy in preventing long-term symptom progression. drugs.com The (R)-enantiomer of the molecule is the therapeutically active substance. researchgate.net
Compound Profile: Tamsulosin
| Attribute | Details | References |
|---|---|---|
| Chemical Name | (R)-5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide | nih.govdrugbank.com |
| Synonyms | YM-12617, YM-617 | mybiosource.com |
| Therapeutic Class | Selective alpha-1 Adrenergic Antagonist | nih.govdrugs.com |
| Mechanism of Action | Selectively blocks α1A and α1D adrenergic receptors in the prostate and bladder, leading to smooth muscle relaxation. | nih.govdrugbank.com |
| Indication | Benign Prostatic Hyperplasia (BPH) | nih.govdrugs.com |
Anti-Arrhythmia (e.g., Sulcardine)
Cardiac arrhythmias, or irregular heartbeats, result from disturbances in the heart's electrical conduction system. wikipedia.org Research into new anti-arrhythmic agents has led to the development of multi-ion channel blockers, which can offer a broad spectrum of activity. Sulcardine (B1250963) (also known as HBI-3000) is an investigational compound in this class that incorporates a 4-methoxybenzenesulfonamide structure. medchemexpress.comnewdrugapprovals.org
Detailed Research Findings: Sulcardine, or N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfonamide, has been identified as a novel compound with potent anti-arrhythmic effects. medchemexpress.comnewdrugapprovals.org It functions as a multi-ion channel blocker, demonstrating inhibitory effects on several key cardiac ion channels. medchemexpress.comgoogleapis.com Specifically, it has been shown to block the fast and late sodium currents (INa) and the L-type calcium current (ICa), with IC50 values of 26.9 µM and 69.2 µM, respectively. medchemexpress.com It is a potent blocker of the hNav1.5 sodium channel with a milder inhibitory effect on hERG potassium channels. medchemexpress.comtargetmol.com
This multi-channel blockade is believed to contribute to its potential efficacy in treating both atrial and ventricular arrhythmias, including atrial fibrillation, premature ventricular contractions, and ventricular tachycardia. newdrugapprovals.orggoogleapis.com Preclinical studies in animal models, such as canines, demonstrated that sulcardine is an effective anti-arrhythmic and anti-fibrillatory agent. wikipedia.org Evidence from preclinical safety models suggests a low pro-arrhythmic potential. googleapis.com Sulcardine has been advanced into Phase II clinical trials to assess its safety and efficacy for treating atrial and ventricular arrhythmias in humans. wikipedia.orgnewdrugapprovals.org
Compound Profile: Sulcardine
| Attribute | Details | References |
|---|---|---|
| Chemical Name | N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfonamide | medchemexpress.comnewdrugapprovals.org |
| Synonyms | HBI-3000, Sulcardine sulfate | wikipedia.orgnewdrugapprovals.org |
| Therapeutic Class | Anti-Arrhythmic Agent, Multi-ion Channel Blocker | medchemexpress.comtargetmol.com |
| Mechanism of Action | Blocks multiple ion channels, including sodium (INa) and calcium (ICa) currents. | medchemexpress.comgoogleapis.com |
| Investigated Indication | Atrial and Ventricular Arrhythmias | wikipedia.orgtargetmol.com |
Analytical and Characterization Techniques in Research
Spectroscopic Methods (FT-IR, 1H NMR, 13C NMR, HRMS)
Spectroscopy is a cornerstone for the molecular characterization of 2-methoxybenzenesulfonamide derivatives. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) provide detailed information about the compound's functional groups, atomic connectivity, and elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. bruker.comd-nb.info For sulfonamide derivatives, characteristic absorption bands are observed for the sulfonyl (SO2) and N-H groups. researchgate.net The SO2 group typically exhibits strong asymmetric and symmetric stretching vibrations. researchgate.net For instance, in related sulfonamide compounds, these stretching modes are assigned in the frequency range of 1371-1148 cm⁻¹. researchgate.net The N-S stretching vibration is often observed in the 950-866 cm⁻¹ range. researchgate.net The presence of the methoxy (B1213986) group and the benzene (B151609) ring will also give rise to characteristic C-O and C-H stretching and bending vibrations. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a derivative, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide, the protons of the this compound moiety are clearly distinguishable. nih.gov The aromatic protons of the benzene ring typically appear as a multiplet in the range of 6.90-7.82 ppm. nih.gov The singlet for the methoxy (OCH₃) group protons is observed at approximately 3.96 ppm. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For the same derivative, the carbon atom of the methoxy group (OCH₃) resonates at around 56.35 ppm. nih.gov The carbons of the benzene ring show signals in the aromatic region of the spectrum (typically 110-160 ppm), with the carbon attached to the methoxy group appearing at a distinct chemical shift due to its electron-donating nature. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for the this compound Moiety in a Derivative nih.gov
| Nucleus | Assignment | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |
|---|---|---|---|
| ¹H NMR | Ar-H (Position 6') | 7.82 | d, J = 7.6 Hz |
| Ar-H (Position 4') | 7.45 | t, J = 7.7 Hz | |
| Ar-H (Positions 3', 5') | 7.00 - 6.90 | m | |
| 2'-OCH₃ | 3.96 | s | |
| ¹³C NMR | C (Position 1') | 156.45 | - |
| C (Position 2') | 126.20 | - | |
| C (Aromatic) | 135.05, 130.94, 120.27, 111.97 | - | |
| 2'-OCH₃ | 56.35 | - |
Data from N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide. nih.gov
High-Resolution Mass Spectrometry (HRMS) HRMS is employed to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This technique is critical for confirming the molecular formula of newly synthesized compounds. For example, the calculated m/z for the protonated molecule [M+H]⁺ of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide is 363.0936, with the experimentally found value being 363.1018, confirming its elemental composition of C₁₇H₁₈N₂O₅S. nih.gov
Chromatographic Techniques (HPLC, LC-MS/MS, Chiral Chromatography)
Chromatographic methods are essential for the separation, identification, and quantification of this compound and its derivatives, particularly for assessing purity and analyzing enantiomers.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for purity assessment and quantification. Stability-indicating HPLC methods have been developed for derivatives like (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin (B1681236). nih.gov Such methods are crucial for determining the presence of impurities and degradation products. nih.gov The purity of various synthesized this compound derivatives has been confirmed to be high (e.g., >97%) using HPLC analysis. nih.gov
Chiral Chromatography For chiral derivatives of this compound, such as those used in the synthesis of specific pharmacologically active agents, separating the enantiomers is critical. Chiral chromatography is the definitive method for this purpose. Several chiral reverse-phase and normal-phase LC methods have been developed. nih.govijpsonline.com For instance, the enantiomeric resolution of (R)-(-)-5-[2-aminopropyl]-2-methoxybenzenesulfonamide has been successfully achieved using a Crownpak CR (+) column. nih.govijpsonline.com This chiral recognition is based on the complex formation between the chiral crown ether stationary phase and the primary amine of the analyte. ijpsonline.com Another method uses an amylose-based stationary phase (Chiralpak AD-H) to achieve high resolution between enantiomers.
Table 2: Examples of Chiral HPLC Methods for this compound Derivatives
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Key Finding | Reference |
|---|---|---|---|---|---|---|
| (±)-5-[2-aminopropyl]-2-methoxybenzenesulfonamide | Crownpak CR (+) | Perchloric acid buffer (pH 1.0) | 0.5 ml/min | UV at 226 nm | LOD for S-enantiomer: 0.084 µg/ml; LOQ: 0.159 µg/ml. | nih.govijpsonline.com |
| Tamsulosin HCl (enantiomers) | Chiralpak AD-H | Hexane:Isopropanol:Methanol (B129727) (65:15:20, v/v/v) | 1.0 ml/min | - | Resolution between enantiomers was >6. LOD for (S)-enantiomer: 150 ng/ml. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for quantifying low concentrations of compounds in complex matrices. lcms.cz It is used for impurity profiling, such as detecting N-Methyl Tamsulosin in samples of its parent compound. A validated LC-MS/MS method for tamsulosin, a product derived from a this compound intermediate, utilized multiple reaction monitoring (MRM) for quantification. rjptonline.org The specific MRM transition for tamsulosin was m/z 410.4 > 148.6, which allowed for a limit of quantification (LOQ) of 1.0 µg/ml. rjptonline.org This level of sensitivity is crucial for dissolution studies and ensuring content uniformity in pharmaceutical products. rjptonline.org
X-ray Crystallography for Ligand-Protein Complex Analysis
X-ray crystallography is a powerful technique that provides a three-dimensional atomic-resolution structure of a molecule and is the definitive method for determining its absolute configuration. nih.govnih.gov In drug discovery research, it is used to visualize the precise binding mode of a ligand within the active site of its protein target. nih.gov
For derivatives of this compound that act as ligands for proteins, such as enzyme inhibitors, obtaining a crystal structure of the protein-ligand complex is invaluable. pdbj.org This information reveals key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and amino acid residues of the protein. nih.gov For example, a protein data bank entry (PDB) includes the crystal structure of a bromodomain-containing protein 4 in complex with a ligand containing the this compound scaffold. pdbj.org Such structural data is fundamental for structure-based drug design, enabling researchers to optimize ligand affinity and selectivity. The process typically involves co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov
Patents and Intellectual Property Landscape
Patent Filings for Synthetic Processes
Numerous patents have been filed to protect innovative and efficient processes for synthesizing optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a critical intermediate for Tamsulosin (B1681236). These patents often focus on overcoming challenges such as low yields, difficult separation of enantiomers, and the use of expensive or hazardous reagents.
One prominent patented method involves a new process for the synthesis starting from D-alanine and methoxybenzene via a Friedel-Crafts reaction. epo.org This approach is designed to produce (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with high optical and chemical purity, making it suitable for the preparation of Tamsulosin for pharmaceutical use. epo.org The process aims to be technologically simple and economical, addressing the need for high-quality active pharmaceutical ingredients. epo.org
Another patented strategy focuses on the resolution of racemic (R, S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. A process described in a US patent application details the resolution using D- or L-tartaric acid to separate the enantiomers. googleapis.com This method is presented as an improvement over prior art that required repeated, cumbersome steps to achieve the desired optical purity, making it more suitable for large-scale production. googleapis.com
Further innovations in synthesis are detailed in patents that describe alternative routes and intermediates. For example, one method prepares (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide by first introducing a protective group to N-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N- [(1 R)-1-phenylethyl)]amine, followed by chlorosulfonation and subsequent conversion to the sulfonamide. google.com The inventors claim this method offers a significantly higher yield compared to previously described processes. google.comgoogle.com
The table below summarizes a selection of key patents related to the synthesis of 2-methoxybenzenesulfonamide and its aminopropyl derivative.
| Patent / Application Number | Title of Invention | Assignee / Proprietor | Key Process Highlights |
| EP 1 704 140 B1 | SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE | LEK Pharmaceuticals d.d. | Describes a new synthesis process starting from D-alanine and methoxybenzene via a Friedel-Crafts reaction. epo.org |
| WO 2005/075415 A1 | A method of preparation of (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide | ZENTIVA, A.S. | Involves chlorosulfonation of a protected intermediate, followed by conversion to a sulfonamide and hydrogenation to yield the final product. google.comwipo.int |
| US 2006/0173214 A1 | Process for the preparation of enantiomerically pure (R) or (S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | Not specified in snippet | Focuses on the resolution of the racemic mixture using D- or L-tartaric acid to achieve high optical purity. googleapis.com |
| US 2009/0234149 A1 | Process for the preparation of tamsulosin and intermediates thereof | Not specified in snippet | Details processes for preparing tamsulosin via new intermediate compounds, including R-(−)-5-(2-amino-propyl)-2-methoxy-benzenesulfonic acid. justia.com |
| WO 2012/101648 A1 | Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide | Not specified in snippet | Prepares the key intermediate 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide via oximation of l-(4-methoxyphenyl)propan-2-one and subsequent reduction. google.com |
Patent Claims for Therapeutic Applications
The direct therapeutic application of this compound itself is not the primary focus of patent claims. Instead, its value is captured in patents for the final drug products for which it is an indispensable intermediate. Patent claims for therapeutic applications are typically structured to cover the use of the compound in the manufacture of a medicament for a specific treatment.
The vast majority of these patents relate to the synthesis of Tamsulosin. Tamsulosin, chemically (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide, is a selective α1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH). epo.orggoogle.com Patents for Tamsulosin, therefore, inherently protect the commercial application of its key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
The claims in these patents often take several forms:
Process Claims: A common approach is to claim the process of preparing the final active pharmaceutical ingredient (e.g., Tamsulosin) that explicitly involves the use of this compound or its derivatives as a starting material or intermediate. epo.orggoogle.com For example, a claim might read: "The process... comprising an additional step wherein tamsulosin is obtained after the o-ethoxyphenoxyethylation of the amino group of (R)-5-(2-aminopropyl)-2-methoxybenzene." epo.org
Composition of Matter Claims: While the core this compound structure is known, patents may claim novel salts or polymorphic forms of the final drug derived from it. google.com
Use Claims: In many jurisdictions, claims can be formulated to protect a "second medical use" of a known compound. While the primary application linked to this compound is for BPH via Tamsulosin, this type of claim allows for patenting new therapeutic uses if discovered. patentology.com.au The claims might be styled as "[Compound] for use in the treatment of [new condition]" or "Use of [Compound] for the manufacture of a medicament for the treatment of [new condition]". patentology.com.au
The therapeutic application of this compound is thus legally protected through the patents covering Tamsulosin, which is indicated for the treatment of functional disorders of the prostate, specifically benign prostatic hyperplasia. epo.orggoogle.com
Patent Landscape Analysis for Derivatives
A patent landscape analysis for derivatives of this compound reveals a focused but dynamic field of research and development, primarily centered on analogs of Tamsulosin and improvements in its synthesis. The landscape is characterized by efforts to secure intellectual property around specific structural modifications, manufacturing processes, and new therapeutic formulations.
The key players in this landscape include pharmaceutical companies that have developed and marketed Tamsulosin, as well as generic manufacturers seeking to develop non-infringing processes. Assignees on relevant patents include companies like LEK Pharmaceuticals, Zentiva, and Synthon BV. epo.orggoogle.com
Analysis of the patent landscape shows several key trends:
Focus on the (R)-enantiomer: The therapeutic activity of Tamsulosin resides almost exclusively in the (R)-enantiomer. Consequently, the patent landscape is dominated by inventions related to the stereoselective synthesis or efficient resolution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and its subsequent derivatives. epo.orggoogleapis.comgoogle.com
Novel Intermediates: Patents are frequently filed for novel intermediate compounds that offer an improved route to the final drug. For instance, patent US 2009/0234149 A1 claims several new sulfonic acid intermediates, such as R-(−)-5-(2-amino-propyl)-2-methoxy-benzenesulfonic acid, and their use in preparing Tamsulosin. justia.com
Process Improvements: A significant portion of the patent landscape is dedicated to process patents that may not claim new derivatives but protect more efficient, higher-yielding, or purer methods of producing existing ones. This is a common strategy for extending patent protection and maintaining a competitive edge. google.comgoogle.com
Structural Analogs: While Tamsulosin is the dominant derivative, patents also cover a range of related "sulfamoyl-substituted phenethylamine (B48288) derivatives". google.com For example, patent WO 2012/101648 A1 discloses a process for synthesizing (R)-(2-methoxy-5-[(2R)-2-(4-alkyl piperazin-l-yl)propyl]benzenesulfonamide), indicating exploration of derivatives with different amine functionalities. google.com
This landscape illustrates a mature yet active area of intellectual property, where protection is sought not only for the final drug product but also for the crucial intermediates and the specific processes required for their synthesis.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Derivatives
The 2-methoxybenzenesulfonamide core is a "privileged scaffold," a molecular framework that can be modified to interact with a wide range of biological targets. researchgate.netresearchgate.net Research efforts are concentrated on the rational design and synthesis of novel derivatives to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the sulfonamide group allows for various chemical modifications, making it a cornerstone for developing extensive chemical libraries. researchgate.net
Key synthetic strategies involve modifications at several key positions on the molecule. For instance, the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives has been undertaken to develop inhibitors for targets like the bromodomain and extra-terminal domain (BET) protein BRD4. nih.gov The process often starts with a core aniline (B41778) derivative which is then reacted with a substituted benzenesulfonyl chloride. nih.govportlandpress.com One general approach involves the reaction of an appropriate aniline in a solvent like tetrahydrofuran (B95107) with 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. portlandpress.com
Researchers have synthesized numerous derivatives and studied their structure-activity relationships (SAR). For example, a series of biphenylsulfonamide derivatives were designed and synthesized as selective angiotensin II type 2 (AT2) receptor antagonists. frontiersin.org Another study focused on creating chalcone (B49325) derivatives, such as (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide, which demonstrated potent anti-cancer activity against various cell lines. nih.gov The synthesis of these molecules often employs classic organic reactions like the Claisen-Schmidt condensation. nih.gov
The following table provides examples of synthesized derivatives based on the this compound scaffold and their observed biological activities.
| Derivative Name | Target/Activity | Research Finding |
| N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11h) | BRD4 Inhibitor | Showed effective binding to BRD4(1) and significant anti-proliferative activity against MV4-11 acute myeloid leukemia cells (IC50 of 0.78 μM). nih.gov |
| (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide (75) | Anticancer Agent | Exhibited potent anti-cancer activity against a majority of tested cell lines, with particular effectiveness against the HCT-116 colon cancer cell line. nih.gov |
| N-(2-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govpnas.org oxazin-7-yl)-2-methoxybenzenesulfonamide (YLT-LL-11) | BRD4 Inhibitor | Identified as a potent inhibitor of BRD4 with an IC50 of 999 nM; it inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells. portlandpress.com |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | Anticancer Agent | Showed the most potent inhibitory activity against several cancer cell lines, with IC50 values of 4.0 µM for human gastric adenocarcinoma (AGS) and 4.4 µM for human colorectal adenocarcinoma (HT-29). researchgate.net |
These examples highlight the adaptability of the this compound scaffold in generating diverse compounds with potential therapeutic applications. Future design will likely continue to leverage computational modeling and SAR studies to optimize lead compounds for enhanced efficacy and drug-like properties. researchgate.netacs.org
Exploration of Novel Therapeutic Targets
The this compound moiety is a key component in compounds designed to interact with a variety of novel and established therapeutic targets. Its ability to form critical interactions within protein binding sites makes it a valuable element in drug discovery. nih.govscholaris.ca
Tubulin Polymerization Inhibition: Several sulfonamide derivatives containing the methoxybenzenesulfonamide group act as microtubule targeting agents by inhibiting tubulin polymerization. nih.govscholaris.ca These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.govaacrjournals.org For example, the tricyclic quinazolinone derivative 16a, derived from a benzenesulfonamide (B165840) scaffold, was a potent inhibitor of tubulin assembly (IC50 0.812 μM) and showed strong antitumor activity in a mouse melanoma model. nih.gov ABT-751, another well-studied compound, is N-[2-[(4-Hydroxyphenyl)amino]-3-pyridyl]-4-methoxybenzenesulfonamide and also functions as a tubulin inhibitor. nih.govsigmaaldrich.com
P2X3 Receptor Antagonism: The this compound structure is integral to Gefapixant (AF-219), a selective P2X3 and P2X2/3 receptor antagonist. pnas.orgscispace.compnas.org P2X3 receptors are ATP-gated cation channels found on sensory nerves, and their activation is linked to conditions like chronic cough. scispace.comfrontiersin.org Gefapixant, chemically named 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide, acts as a negative allosteric modulator of the P2X3 receptor. pnas.orgpnas.org The identification of a druggable allosteric site on the P2X3 receptor provides a new strategy for developing specific modulators for clinical use. pnas.org
BRD4 Inhibition: The bromodomain and extra-terminal (BET) protein BRD4 has emerged as a key target in oncology, particularly for hematological malignancies. nih.govportlandpress.com Derivatives of this compound have been developed as potent BRD4 inhibitors. portlandpress.com For instance, YLT-LL-11, a novel benzoxazinone (B8607429) derivative, incorporates the this compound group and inhibits BRD4, leading to the downregulation of the oncogene MYC, cell cycle arrest, and apoptosis in diffuse large B-cell lymphoma cells. portlandpress.com
Other Targets: The versatility of the scaffold extends to other targets as well. Analogs of Tamsulosin (B1681236), which contains a this compound core, have been synthesized and evaluated for their antagonist activity at α1-adrenoceptor subtypes, relevant for conditions like benign prostatic hyperplasia. researchgate.net Furthermore, derivatives are being investigated for their potential as antimicrobial agents and their ability to inhibit various enzymes. smolecule.comresearchgate.net
The exploration of these diverse targets underscores the importance of the this compound scaffold in developing targeted therapies for a range of diseases.
Advanced Preclinical Development
The transition of this compound derivatives from initial hits to clinical candidates relies on rigorous preclinical evaluation. This phase involves a combination of in vitro and in vivo studies to characterize the pharmacological activity, mechanism of action, and preliminary efficacy of new compounds.
In Vitro Studies: Preclinical development typically begins with extensive in vitro testing. Cell-based phenotypic screens are used to assess the antiproliferative activity of novel sulfonamide derivatives across panels of human cancer cell lines. aacrjournals.org For example, the BRD4 inhibitor YLT-LL-11 was tested against a panel of human hematopoietic malignancy cell lines, demonstrating dose- and time-dependent growth inhibition. portlandpress.com Similarly, the anticancer chalcone derivative (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide was evaluated against 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov
Mechanistic studies are also crucial. For tubulin inhibitors, assays measuring the inhibition of tubulin polymerization are standard. nih.govaacrjournals.org For cell cycle inhibitors, flow cytometry is used to determine the phase of cell cycle arrest, and Western blotting can confirm the modulation of key regulatory proteins like cyclins, CDKs, BAX, and Bcl-2. portlandpress.comaacrjournals.org For receptor antagonists like Gefapixant, functional assays such as calcium mobilization FLIPR assays are used to determine potency (IC50). frontiersin.orgfrontiersin.org
In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo animal models to validate their therapeutic potential. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess antitumor activity. For instance, a tricyclic quinazolinone derivative (16a) related to the this compound scaffold was evaluated in a C57BL/6 mouse melanoma B16F10 xenograft model. nih.gov The compound displayed strong in vivo antitumor and antivascular activities at a dose of 5 mg/kg, showing greater potency than the reference compound ABT-751. nih.gov In studies of P2X3 receptor antagonists, preclinical models of inflammatory pain or cough are utilized to demonstrate efficacy. frontiersin.orgfrontiersin.org
The table below summarizes key preclinical findings for representative derivatives.
| Derivative/Compound | Preclinical Model | Key Findings |
| Tricyclic Quinazolinone 16a | In vitro tubulin assay; in vivo B16F10 melanoma xenograft | Potent tubulin assembly inhibitor (IC50 0.812 μM); displayed strong antitumor and antivascular activities at 5 mg/kg in vivo. nih.gov |
| YLT-LL-11 | In vitro OCI-LY10 DLBCL cell line; in vitro AlphaScreen assay | Inhibited cell growth, induced G0/G1 cell cycle arrest, and promoted apoptosis; confirmed as a potent BRD4 inhibitor (IC50 999 nM). portlandpress.com |
| Gefapixant (AF-219) | In vitro hP2X3 receptor functional assay | Validated as an allosteric inhibitor of the human P2X3 receptor. pnas.orgpnas.org |
| MK-3901 | In vivo rat inflammatory model | Showed efficacy comparable to naproxen (B1676952) but was noted to induce hyperbilirubinemia in preclinical studies. frontiersin.orgfrontiersin.org |
These preclinical studies are essential for selecting the most promising compounds for further development and for identifying potential liabilities, such as the hyperbilirubinemia observed with MK-3901, that need to be addressed in subsequent drug design efforts. frontiersin.orgfrontiersin.org
Strategic Clinical Translation
The successful translation of a this compound-based compound from preclinical research to a clinically approved therapeutic is a complex process that requires strategic planning. This involves overcoming challenges related to pharmacokinetics, potential for off-target effects, and designing efficient clinical trials.
A significant hurdle in the development of some sulfonamide-based drug candidates has been a lack of efficacy in clinical trials, often due to rapid metabolism. scholaris.ca For example, the tubulin inhibitors ABT-751 and batabulin (B1667759) failed in clinical trials because their efficacy was limited by their pharmacokinetic profiles. scholaris.ca Therefore, a key strategy in developing next-generation derivatives is to improve metabolic stability and achieve a more favorable pharmacokinetic profile, ensuring that the drug can reach and maintain effective concentrations at its target site. frontiersin.org The development of P2X3 antagonists saw the evolution from early compounds like MK-3901, which had issues with metabolic stability and potential for drug-drug interactions, to more refined molecules with improved drug-like properties. frontiersin.org
The journey of Gefapixant (AF-219) provides a successful example of clinical translation. Following promising preclinical data, it entered clinical trials for refractory chronic cough. pnas.orgscispace.com Phase II trials demonstrated positive therapeutic effects, and the compound subsequently advanced to Phase III trials (COUGH-1 and COUGH-2). pnas.orgscispace.comfrontiersin.org These trials showed that Gefapixant significantly reduced cough frequency, leading to its submission for regulatory approval. scispace.comfrontiersin.org
General considerations for the clinical development of sulfonamide-based drugs include careful patient selection and monitoring. While the issue of "sulfa allergy" is most strongly associated with sulfonamide antibiotics containing an arylamine group, and cross-reactivity with non-antibiotic sulfonamides is not clearly established, a thorough patient allergy history is still a standard part of clinical practice. sps.nhs.ukresearchgate.netnih.gov Clinical trial protocols for any new sulfonamide-containing drug would need to consider how to manage patients with a history of sulfonamide hypersensitivity. researchgate.netmsdmanuals.com
Future strategies for clinical translation will likely involve the use of biomarkers to identify patient populations most likely to respond to a given therapy. For anticancer sulfonamides, gene expression analysis and other translational research methods may help suggest pharmacodynamic markers to assess drug activity in the clinic. aacrjournals.org The ultimate goal is to leverage the chemical versatility of the this compound scaffold to create effective and safe medicines that address unmet clinical needs. pnas.org
Q & A
Q. What are the common synthetic routes for 2-Methoxybenzenesulfonamide, and what starting materials are typically used?
The synthesis of this compound generally begins with substituted benzenesulfonyl chloride derivatives. A standard route involves:
Sulfonylation : Reacting 2-methoxybenzenesulfonyl chloride with ammonia or amines under basic conditions (e.g., aqueous NaOH) to form the sulfonamide group via nucleophilic substitution.
Purification : Recrystallization from methanol or ethanol to achieve high purity (>95%) .
Key reagents include triethylamine (to neutralize HCl byproducts) and solvents like dichloromethane or dimethylformamide (DMF) for optimal reaction control .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methoxy group at δ ~3.8 ppm in H NMR).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 217.05 for CHNOS).
- HPLC : For purity assessment, using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a scaffold for designing enzyme inhibitors (e.g., carbonic anhydrase) due to its sulfonamide group, which coordinates zinc ions in active sites. It is also used to study structure-activity relationships (SAR) by modifying the methoxy or sulfonamide substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
Key strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.
- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives with >98% purity .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Contradictions often arise from structural variations or assay conditions. Methodological approaches include:
- SAR Studies : Systematically modifying substituents (e.g., replacing methoxy with halogen or alkyl groups) to isolate contributing factors.
- Enzyme Kinetics : Measuring IC values under standardized pH and temperature conditions to compare inhibitory potency.
- Computational Docking : Using tools like AutoDock to predict binding modes and validate experimental results .
Q. What role does computational modeling play in predicting the interactions of this compound with biological targets?
Density functional theory (DFT) calculations and molecular dynamics simulations are used to:
Q. How can researchers address challenges in the regioselective functionalization of this compound?
Regioselectivity issues arise due to competing electrophilic substitution sites. Solutions include:
- Directing Groups : Introducing temporary protecting groups (e.g., acetyl) to steer reactions to specific positions.
- Metal-Catalyzed Coupling : Using Pd-catalyzed Suzuki-Miyaura reactions for selective aryl-aryl bond formation.
- Microwave-Assisted Synthesis : Enhancing reaction specificity through controlled heating .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
